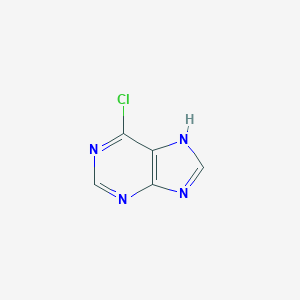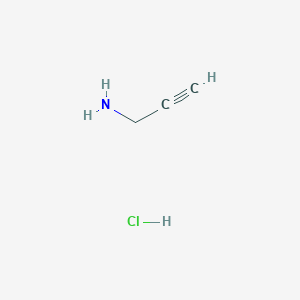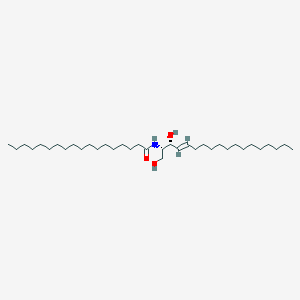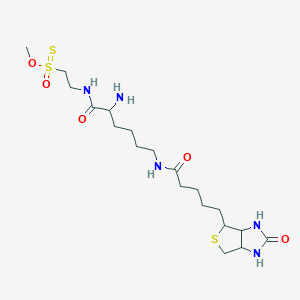
2-アミノプリンリボシド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Aminopurine riboside is a nucleoside analog where the purine base, 2-aminopurine, is attached to a ribose sugar. This compound is known for its fluorescent properties and is widely used in biochemical and molecular biology research to study nucleic acid structures and interactions.
科学的研究の応用
2-Aminopurine riboside is extensively used in scientific research due to its unique properties:
作用機序
Target of Action
2-Aminopurine riboside (2APr) is a fluorescent nucleobase analog that is frequently used as a structure-sensitive reporter to study the chemical and biophysical properties of nucleic acids . It is primarily targeted towards nucleic acids, particularly RNA .
Mode of Action
2APr interacts with its targets (RNA) by being incorporated into the RNA during the process of RNA solid-phase synthesis . This incorporation is site-specific and requires appropriately functionalized 2APr riboside building blocks . The fluorescence signal of 2APr is then pursued in response to external stimuli to study the thermodynamics and kinetics of RNA folding, RNA-ligand binding, and RNA catalytic activity .
Biochemical Pathways
The biochemical pathways affected by 2APr primarily involve the folding and ligand interactions of RNA . By incorporating 2APr into RNA, researchers can monitor changes in the structure and function of RNA, providing insights into the biochemical pathways that RNA participates in .
Pharmacokinetics
Its photophysical dynamics have been explored in chcl3 following excitation at λpump = 310 nm by means of femtosecond transient vibrational absorption spectroscopy . More research is needed to fully understand the ADME properties of 2APr and their impact on its bioavailability.
Result of Action
The incorporation of 2APr into RNA allows for the study of RNA folding, RNA-ligand binding, and RNA catalytic activity . The fluorescence signal of 2APr responds to external stimuli, providing a readout of these RNA processes . This can lead to a better understanding of RNA structure and function, as well as the biochemical pathways that RNA is involved in .
Action Environment
The action of 2APr is influenced by the environment in which it is used. For instance, the photophysical dynamics of 2APr have been studied in CHCl3 . The fluorescence signal of 2APr can also respond to external stimuli, suggesting that the action, efficacy, and stability of 2APr can be influenced by environmental factors . .
生化学分析
Biochemical Properties
2-Aminopurine riboside is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is used as a substrate for DNA polymerase catalyzed reactions, including exonucleolytic proofreading and nucleotide binding and incorporation . The compound is also used in RNA solid-phase synthesis, requiring appropriately functionalized 2-Aminopurine riboside building blocks .
Cellular Effects
2-Aminopurine riboside has significant effects on various types of cells and cellular processes. It influences cell function by perturbing the structure of DNA through interaction with enzymes and other molecules . It is also used as a probe of DNA-enzyme interaction and enzyme-induced distortion .
Molecular Mechanism
The mechanism of action of 2-Aminopurine riboside involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is an analogue of ATP, where the amino group in position 6 of adenine has been replaced by hydrogen, and position 2 of the nucleobase has been modified by an amino group .
Temporal Effects in Laboratory Settings
The effects of 2-Aminopurine riboside change over time in laboratory settings. The compound is most stable when stored as an aqueous solution in the freezer . At ambient temperature, the compound slowly starts to decompose .
Metabolic Pathways
2-Aminopurine riboside is involved in the purine and pyrimidine salvage pathways. It is converted to the deoxynucleoside, and the deoxynucleotide can be phosphorylated to the di- and triphosphates and then incorporated into the DNA .
Transport and Distribution
It is known that the compound can be incorporated into RNA through RNA solid-phase synthesis .
Subcellular Localization
The subcellular localization of 2-Aminopurine riboside is primarily within the nucleus, given its role in DNA and RNA structure and function
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminopurine riboside typically involves the ribosylation of 2-aminopurine. One common method starts with the thiation of guanosine using phosphorus pentasulfide, followed by reduction with Raney nickel . Another approach involves the condensation of chloromercuri-2-benzamidopurine with 2,3,5-tri-O-benzoylribofuranosyl chloride, followed by deprotection of the hydroxyl groups . Additionally, photochemical reduction of 6-chloro-2-aminopurine riboside to the corresponding 2-aminopurine nucleoside has been reported .
Industrial Production Methods: Industrial production methods for 2-aminopurine riboside are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
化学反応の分析
Types of Reactions: 2-Aminopurine riboside undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Substitution: The amino group can participate in substitution reactions, such as with chloroacetaldehyde to form etheno-derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Chloroacetaldehyde is used for forming etheno-derivatives.
Major Products:
Etheno-derivatives: These are formed when 2-aminopurine riboside reacts with chloroacetaldehyde.
類似化合物との比較
2-Aminopurine: The base analog without the ribose sugar.
7-Deazaadenosine (Tubercidine): Another nucleoside analog with similar applications.
Uniqueness: 2-Aminopurine riboside is unique due to its strong fluorescent properties, which make it an excellent tool for studying nucleic acid dynamics. Its ability to induce mutations also sets it apart from other nucleoside analogs .
特性
CAS番号 |
4546-54-7 |
|---|---|
分子式 |
C10H13N5O4 |
分子量 |
267.24 g/mol |
IUPAC名 |
(2S,3S,4R,5S)-2-(2-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2,(H2,11,12,14)/t5-,6-,7-,9-/m0/s1 |
InChIキー |
JVOJULURLCZUDE-AZRUVXNYSA-N |
SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O |
異性体SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O |
正規SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O |
Key on ui other cas no. |
4546-54-7 |
同義語 |
2-Amino-9-β-D-ribofuranosylpurine; NSC 36906; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


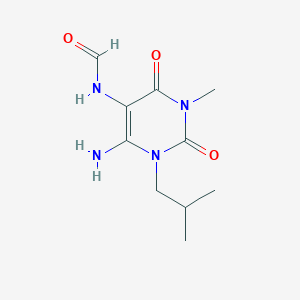


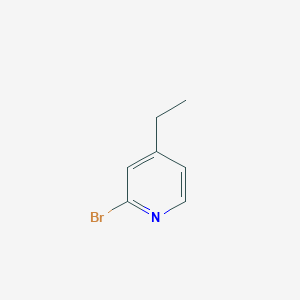

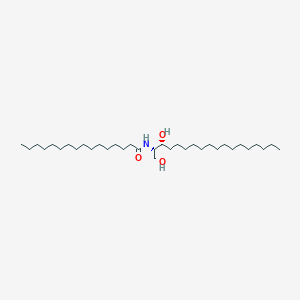

![2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B14463.png)

